molecular formula C12H15N3 B2791377 4-tert-butyl-3-phenyl-4H-1,2,4-triazole CAS No. 1380492-54-5

4-tert-butyl-3-phenyl-4H-1,2,4-triazole

Cat. No.: B2791377
CAS No.: 1380492-54-5
M. Wt: 201.273
InChI Key: SXQCUICPALGDDP-UHFFFAOYSA-N
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Description

4-tert-Butyl-3-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a tert-butyl group and a phenyl group in the structure of this compound enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-3-phenyl-4H-1,2,4-triazole typically involves the reaction of appropriate phenyl-guanidine compounds with suitable acylhydrazines. The reaction is carried out under controlled conditions, often involving heating or other specific reaction conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-3-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .

Scientific Research Applications

4-tert-Butyl-3-phenyl-4H-1,2,4-triazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 1-tert-Butyl-3-phenyl-4-(2,4-difluorophenyl)-1,2,4-triazol-5-ylidene
  • 1-tert-Butyl-3-phenyl-4-(2-trifluoromethylphenyl)-1,2,4-triazol-5-ylidene
  • 1-tert-Butyl-3-phenyl-4-(4-bromophenyl)-1,2,4-triazol-5-ylidene

Comparison: 4-tert-Butyl-3-phenyl-4H-1,2,4-triazole is unique due to its specific tert-butyl and phenyl substituents, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

4-tert-butyl-3-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-12(2,3)15-9-13-14-11(15)10-7-5-4-6-8-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQCUICPALGDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NN=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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